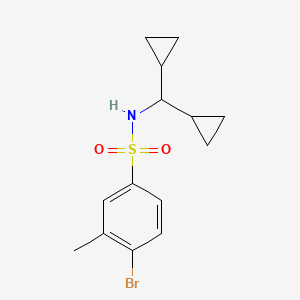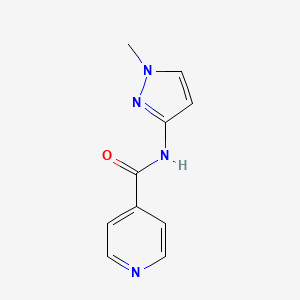
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Studies have shown that 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-bacterial properties. These properties make it a promising candidate for further research in the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide. One potential area of research is in the development of new drugs for the treatment of cancer. Another potential area of research is in the development of new drugs for the treatment of other diseases, such as inflammation and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide and its potential toxicity, which may inform future research and drug development efforts.
Synthesemethoden
The synthesis of 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide can be achieved through a multi-step process involving the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with dicyclopropylmethylamine. The resulting product is then purified through recrystallization to obtain the final 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. One such area of research is in the development of new drugs for the treatment of cancer. Studies have shown that 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide exhibits potent anti-cancer activity against a variety of cancer cell lines, making it a promising candidate for further research in this area.
Eigenschaften
IUPAC Name |
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c1-9-8-12(6-7-13(9)15)19(17,18)16-14(10-2-3-10)11-4-5-11/h6-8,10-11,14,16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBNRPPJDCXBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C2CC2)C3CC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)



![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)


![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)